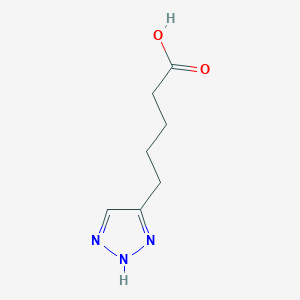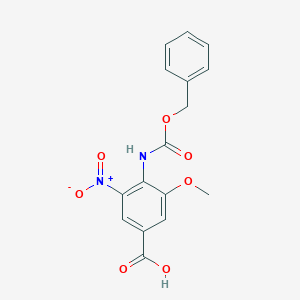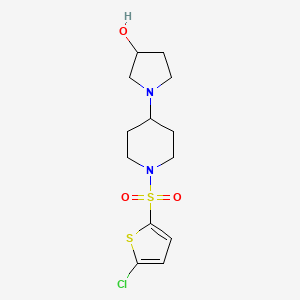
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
科学的研究の応用
Synthesis and Structural Studies
The compound is involved in the synthesis of modified aza heterocycles, as demonstrated in studies on the reaction of oxadiazoles with piperidine, pyrrolidine, and morpholine, leading to derivatives with potential applications in medicinal chemistry (Tyrkov, 2006).
Research on pyrrolidine derivatives, such as the modification of the arylpropylpiperidine side chains in CCR5 receptor antagonists, indicates its relevance in designing compounds with antiviral potency and reasonable pharmacokinetics (Lynch et al., 2003).
Studies on the synthesis of 3-(pyrrolidin-1-yl)piperidine underline its importance in medicinal chemistry due to its rigid diamine structure, which is significant in the development of pharmaceutical compounds (Smaliy et al., 2011).
Antimicrobial Applications
- Compounds similar to 1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol have been synthesized and evaluated for antimicrobial activity against pathogens of Lycopersicon esculentum, demonstrating significant potent antimicrobial activities compared to standard drugs (Vinaya et al., 2009).
Biological and Pharmacological Activities
Research on 1,3,4-Oxadiazole derivatives, which are structurally similar, shows biological activities such as inhibition of butyrylcholinesterase (BChE) enzyme. This indicates the potential use of similar compounds in treating diseases related to enzyme dysfunction (Khalid et al., 2016).
Similar sulfonamide derivatives have been synthesized and tested for biological activities against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, showing potential for pharmaceutical applications (Khalid et al., 2013).
Cancer Research
- In cancer research, related compounds like 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole have been identified as apoptosis inducers in breast and colorectal cancer cell lines, highlighting the potential of structurally similar compounds in oncology (Zhang et al., 2005).
特性
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S2/c14-12-1-2-13(20-12)21(18,19)16-7-3-10(4-8-16)15-6-5-11(17)9-15/h1-2,10-11,17H,3-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHTQWPHLKLSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (2S)-2-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]-3-hydroxypropanoate](/img/structure/B2380874.png)
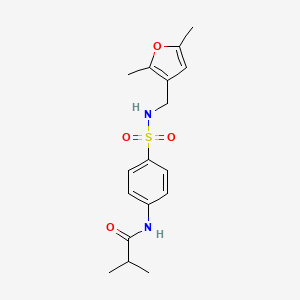


![5-Chloro-2-methyl-2H-pyrazolo[3,4-C]pyridine](/img/structure/B2380880.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B2380881.png)
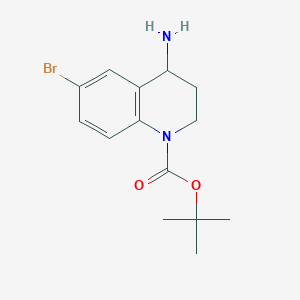
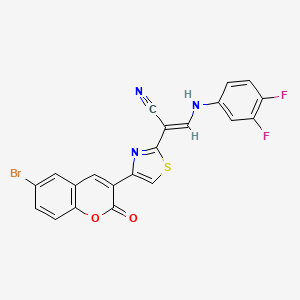
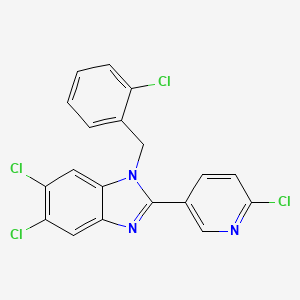
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2380890.png)

